4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide
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Description
4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Scientific Research Applications
Prevention of Cerebral Vasospasm
The effectiveness of endothelin receptor antagonists, including compounds structurally similar to sulfonamides, has been investigated in the prevention of subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds, through oral administration, have shown potential in decreasing the magnitude of arterial constriction, suggesting a therapeutic avenue for conditions resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Photodynamic Therapy for Cancer Treatment
New derivatives of benzenesulfonamide have been synthesized and characterized for their application in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit desirable properties as photosensitizers, including high singlet oxygen quantum yield and good fluorescence properties, essential for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Kynurenine 3-Hydroxylase
Compounds within the benzenesulfonamide family have shown high-affinity inhibition of kynurenine 3-hydroxylase, a therapeutic target in the pathophysiological role of the kynurenine pathway after neuronal injury. This suggests their potential in neurological research and treatment strategies (Röver et al., 1997).
Cyclooxygenase-2 Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has shown significant potential in selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This discovery has implications for developing new therapies for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).
Antiproliferative Activity
Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and shown potential antiproliferative activity against a panel of tumor cell lines, highlighting their utility in developing new anticancer agents (Motavallizadeh et al., 2014).
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-3-25-17-9-11-18(12-10-17)27(23,24)21-14-13-19-15(2)22-20(26-19)16-7-5-4-6-8-16/h4-12,21H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELRPJGEHEWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.